N,N-diethyl-N'-(2-thienylmethylene)-1,4-benzenediamine

Description

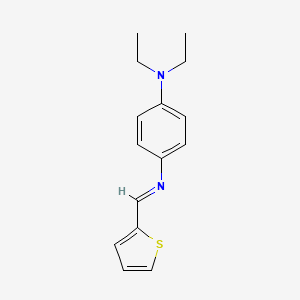

N,N-Diethyl-N'-(2-thienylmethylene)-1,4-benzenediamine is a substituted 1,4-benzenediamine derivative characterized by a central benzene ring with two nitrogen atoms at the 1- and 4-positions. One nitrogen is substituted with two ethyl groups (N,N-diethyl), while the other forms a Schiff base linkage with a 2-thienylmethylene group (N'-(2-thienylmethylene)) . This structure combines aromatic, amine, and heterocyclic (thiophene) components, making it a versatile intermediate in organic synthesis and materials science. Potential applications include coordination chemistry (as ligands for metal complexes) and polymer science, though specific industrial uses remain less documented compared to structurally related compounds.

Properties

Molecular Formula |

C15H18N2S |

|---|---|

Molecular Weight |

258.4 g/mol |

IUPAC Name |

N,N-diethyl-4-(thiophen-2-ylmethylideneamino)aniline |

InChI |

InChI=1S/C15H18N2S/c1-3-17(4-2)14-9-7-13(8-10-14)16-12-15-6-5-11-18-15/h5-12H,3-4H2,1-2H3 |

InChI Key |

ULIOLPSIMGSDQA-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine typically involves the reaction of 1,4-benzenediamine with 2-thienylmethylene chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thienylmethylene group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzenediamine derivatives.

Scientific Research Applications

N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-N’-(2-thienylmethylene)-1,4-benzenediamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N,N-diethyl-N'-(2-thienylmethylene)-1,4-benzenediamine with structurally or functionally analogous 1,4-benzenediamine derivatives. Key differences in substituents, physicochemical properties, and applications are highlighted.

Table 1: Structural and Functional Comparison

*Calculated from C₁₉H₂₁N₃ ; †Calculated from C₁₆H₁₂N₂S₂ ; ‡Calculated from C₂₀H₁₄ClN₂ .

Key Differences and Research Findings

Substituent Effects on Reactivity and Applications

- Electron-Donating vs. Electron-Withdrawing Groups :

- The diethyl groups in the target compound enhance solubility in non-polar solvents compared to aromatic substituents (e.g., phenyl or methylphenyl groups in ). This property is critical for applications in hydrophobic polymer matrices.

- Chlorine substitution in N-benzyliden-N'-(4-chlorobenzyliden)-1,4-benzenediamine introduces electron-withdrawing effects, reducing basicity and stabilizing mesophases in liquid crystalline materials .

Thermal and Mesophase Behavior

- Compounds with alkyl or alkoxy chains (e.g., N-benzyliden-N'-(4-heptyloxybenzyliden)-1,4-benzenediamine ) exhibit lower melting points and enhanced mesophase stability compared to rigid aromatic substituents. The target compound’s thienylmethylene group may impart intermediate flexibility, though experimental data are lacking.

Coordination Chemistry and Material Science

- The thienylmethylene group in the target compound provides sulfur-based coordination sites for metal ions, analogous to N,N-bis(2-thienylmethylene)-1,4-benzenediamine, which forms stable complexes with transition metals (e.g., Cu²⁺) . This contrasts with N,N'-diphenyl-1,4-benzenediamine, which is primarily used as an antioxidant due to its radical-scavenging phenyl groups .

Industrial vs.

Biological Activity

N,N-diethyl-N'-(2-thienylmethylene)-1,4-benzenediamine is a Schiff base compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula: CHNS

Molecular Weight: 220.34 g/mol

CAS Registry Number: 93-05-0

IUPAC Name: this compound

The compound's structure features a thienylmethylene moiety attached to a diethyl-substituted 1,4-benzenediamine framework, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial activity. A study assessed various Schiff bases against bacterial strains and found that certain derivatives had potent inhibitory effects on Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including HeLa and MCF-7 cells. The underlying mechanisms involve the activation of intrinsic and extrinsic apoptotic pathways, leading to cell cycle arrest and subsequent cell death .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.2 | Apoptosis induction |

| MCF-7 | 12.5 | Cell cycle arrest |

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. It was screened for its ability to inhibit alkaline phosphatase and other enzymes involved in metabolic processes. The results indicate a promising profile for further development as an enzyme modulator .

Cytotoxicity Studies

Toxicity assessments reveal that while the compound exhibits significant biological activity, it also poses some cytotoxic risks. The safety index (SI) was calculated to evaluate the therapeutic window of the compound. Further studies are required to optimize its safety profile while maintaining efficacy .

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers synthesized several Schiff base derivatives, including this compound. The antimicrobial activity was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Potential

A recent investigation focused on the anticancer potential of this compound in human lung cancer cells (A549). The study reported an IC50 value of 10 µM, demonstrating significant cytotoxicity compared to standard chemotherapeutics like cisplatin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.